Cas no 18058-98-5 ((7aR)-8c-Aethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-2,10-dion)
18058-98-5 structure
Product Name:(7aR)-8c-Aethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-2,10-dion
CAS-Nr.:18058-98-5
MF:C17H25NO3
MW:291.385305166245
CID:2063886
Update Time:2024-11-07
(7aR)-8c-Aethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-2,10-dion Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (7aR)-8c-Aethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-2,10-dion
- (7aR)-8c-ethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indole-2,10-dione
- 2-oxo-stenine
- 2-oxostenine
- rel-(7aR,8R,8aS,11S,11aS,11bR,11cR)-8-ethyldodecahydro-11-methylazepino[3,2,1-hi]furo[3,2-e]indole-2,10-dione
- Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepine-2,10-dione, 8-ethyldodecahydro-11-methyl-, (7aR,8R,8aS,11S,11aS,11bR,11cR)-
- 3-Oxostenine
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- Inchi: 1S/C17H25NO3/c1-3-10-11-6-4-5-7-18-13(19)8-12(15(11)18)14-9(2)17(20)21-16(10)14/h9-12,14-16H,3-8H2,1-2H3
- InChI-Schlüssel: HHVLDUXNKYSRDS-UHFFFAOYSA-N
- Lächelt: CCC1C2C3N(CCCC2)C(=O)CC3C2C1OC(C2C)=O
Experimentelle Eigenschaften
- Dichte: 1.19±0.1 g/cm3(Predicted)
- Schmelzpunkt: 138-142 °C
- Siedepunkt: 481.6±45.0 °C(Predicted)
- pka: -0.53±0.60(Predicted)
(7aR)-8c-Aethyl-11c-methyl-(7ar,8ac,11ac,11bt,11cc)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-2,10-dion Verwandte Literatur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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